molecular formula C16H16N2O B11813794 1,4-diphenyltetrahydropyridazin-3(2H)-one

1,4-diphenyltetrahydropyridazin-3(2H)-one

Cat. No.: B11813794
M. Wt: 252.31 g/mol
InChI Key: VQEJHYWYPLXTKQ-UHFFFAOYSA-N
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Description

1,4-Diphenyltetrahydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring with phenyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diphenyltetrahydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyltetrahydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of tetrahydropyridazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-diphenyltetrahydropyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylpyridazine: Lacks the tetrahydro component but shares the phenyl-substituted pyridazine core.

    1,4-Diphenyl-1,2,3,6-tetrahydropyridine: Similar structure but with a different nitrogen arrangement.

    Phenyl-substituted pyridazines: Various derivatives with different substitution patterns.

Uniqueness

1,4-Diphenyltetrahydropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the tetrahydropyridazine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1,4-diphenyldiazinan-3-one

InChI

InChI=1S/C16H16N2O/c19-16-15(13-7-3-1-4-8-13)11-12-18(17-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,19)

InChI Key

VQEJHYWYPLXTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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